molecular formula C18H14O B1364459 3,5-Diphenylphenol CAS No. 28023-86-1

3,5-Diphenylphenol

Cat. No. B1364459
CAS RN: 28023-86-1
M. Wt: 246.3 g/mol
InChI Key: CSYMXGSXCONTDD-UHFFFAOYSA-N
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Description

3,5-Diphenylphenol is a chemical compound with the molecular formula C18H14O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,5-Diphenylphenol involves the reaction of 3,5-dibromophenol with phenylboronic acid . The reaction is carried out in the presence of [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (II) and potassium carbonate in 1,4-dioxane and lithium hydroxide monohydrate .


Molecular Structure Analysis

The molecular structure of 3,5-Diphenylphenol consists of 18 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is CSYMXGSXCONTDD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phenols, including 3,5-Diphenylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

3,5-Diphenylphenol: A Comprehensive Analysis of Scientific Research Applications

Medical Research: 3,5-Diphenylphenol has been studied for its potential role in drug development, particularly in the treatment of bacterial and fungal infections. Clinical trials have shown promising results, but further research is needed to determine its safety and efficacy.

Chemical Synthesis: This compound has been used in the synthesis of novel phosphorus-containing sterically hindered phenols, which are valuable in various chemical processes .

Safety and Hazards

When handling 3,5-Diphenylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

3,5-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMXGSXCONTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393593
Record name 3,5-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenylphenol

CAS RN

28023-86-1
Record name 3,5-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.7 g of 3,5-diphenyl-anisole and 5.3 g of pyridinium hydrochloride was heated for 5 hours to 185° C. After cooling, the residue was partitioned between 100 cc of diethyl ether and 120 cc of water. The organic layer wes then washed with water, dried (Na2SO4) and evaporated. The resultant residue was suspended in 50 cc of n-hexane and filtered to give 3.75 g (85%) of 3,5-diphenyl-phenol as a white solid. (m.p.=97° C.)
Name
3,5-diphenyl-anisole
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
5.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,5-diphenylphenol contribute to the solvatochromic properties of the pyridinium betaine?

A: While the provided abstracts don't explicitly detail the synthesis of the pyridinium betaine, we can infer that 3,5-diphenylphenol likely acts as a phenolic precursor. [, ] In the final betaine structure, the 3,5-diphenylphenol moiety would be directly linked to the positively charged nitrogen of the pyridinium ring.

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